An In-Depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carboxamide
An In-Depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-1,2,3-thiadiazole-5-carboxamide, a heterocyclic compound belonging to the versatile 1,2,3-thiadiazole class of molecules. While specific research on this exact compound is limited, this document extrapolates from closely related derivatives to provide insights into its synthesis, potential biological activities, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and agrochemical potential of this and similar chemical entities.
Core Compound Profile
4-Methyl-1,2,3-thiadiazole-5-carboxamide is a small molecule featuring a five-membered aromatic ring containing one sulfur and two nitrogen atoms. The 1,2,3-thiadiazole ring is a known pharmacophore, and its derivatives have garnered significant interest due to their broad spectrum of biological activities.[1] The carboxamide functional group at the 5-position provides a key site for chemical modification, allowing for the synthesis of diverse compound libraries.
| Property | Value | Source |
| Molecular Formula | C4H5N3OS | --INVALID-LINK-- |
| Molecular Weight | 159.17 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CC1=NNSC1=C(N)=O | --INVALID-LINK-- |
| InChI Key | RYNQBGJMYJPSQG-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide is not extensively documented in publicly available literature, a general synthetic route can be inferred from the preparation of its derivatives. A common approach involves the amidation of a corresponding carboxylic acid or its ester derivative.[2]
General Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamides
A plausible synthetic pathway starts from the commercially available 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its ethyl ester. The carboxylic acid can be converted to an acyl chloride, which then reacts with ammonia or an appropriate amine to yield the desired carboxamide. Alternatively, the ethyl ester can undergo direct aminolysis.
Caption: General synthetic routes to 4-Methyl-1,2,3-thiadiazole-5-carboxamide.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized experimental protocol for the synthesis of a 4-methyl-1,2,3-thiadiazole-5-carboxamide derivative, based on a documented procedure for a similar compound.[2]
Materials:
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Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent)
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Amine (e.g., aminomethylcyclohexane, 1 equivalent)[2]
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Absolute Ethanol
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Isopropyl ether
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Cyclohexane
Procedure:
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Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (0.1 mol) in absolute ethanol (30 ml).
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Add the desired amine (0.1 mol) to the solution at room temperature.
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Heat the reaction mixture to reflux for 3 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, concentrate the solution under reduced pressure to remove the ethanol.
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Digest the remaining oil with isopropyl ether.
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Recrystallize the crude product from cyclohexane to yield the pure carboxamide derivative.
Physicochemical and Spectroscopic Characterization (Predicted)
| Spectroscopic Data (Predicted) | |
| ¹H NMR | A singlet for the methyl protons (CH₃) is expected around δ 2.3-2.8 ppm. The amide protons (NH₂) would likely appear as two broad singlets in the region of δ 7.0-8.5 ppm. |
| ¹³C NMR | The methyl carbon should appear at approximately δ 15-20 ppm. The carbonyl carbon of the amide is expected in the range of δ 160-165 ppm. Signals for the thiadiazole ring carbons would be in the aromatic region. |
| IR (KBr, cm⁻¹) | Characteristic peaks would include N-H stretching of the amide at 3100-3400 cm⁻¹, C=O stretching of the amide (Amide I band) around 1650-1680 cm⁻¹, and N-H bending (Amide II band) near 1600-1640 cm⁻¹. C-H stretching and bending vibrations would also be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amide group and cleavage of the thiadiazole ring. |
Potential Biological Activities
Derivatives of 4-methyl-1,2,3-thiadiazole have demonstrated a wide array of biological activities, suggesting that 4-Methyl-1,2,3-thiadiazole-5-carboxamide may also possess interesting pharmacological or agrochemical properties.
Antimicrobial Activity
Numerous studies have reported the antimicrobial potential of 1,2,3-thiadiazole derivatives. For instance, hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown activity against Gram-positive bacteria.[3] The combination of the 1,2,3-thiadiazole core with other pharmacophores has been a successful strategy in developing new antimicrobial agents.
| Compound Type | Activity | Quantitative Data (Example) | Reference |
| Hydrazide-hydrazones of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | Antibacterial (Gram-positive) | MIC = 1.95–15.62 µg/mL for the most active derivative. | [3] |
| Beta-lactam antibiotics with a 1,2,3-thiadiazole-5-mercapto moiety | Antibacterial (Gram-negative) | Active against Pseudomonas aeruginosa. | [4] |
Herbicidal and Plant Growth-Regulating Activity
Certain 4-methyl-1,2,3-thiadiazole-5-carboxamides have been patented for their herbicidal and growth-regulating properties.[2] These compounds have shown efficacy against various weeds while exhibiting selectivity for certain crops. The mechanism of action for some thiadiazole-based herbicides involves the inhibition of photosynthesis.[5]
| Compound Type | Activity | Quantitative Data (Example) | Reference |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide | Herbicidal | Effective at 1 kg/ha against important weed grasses. | [2] |
| 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-oxadiazole-2-thiol derivatives | Herbicidal | Significant effects against Brassica campestris and Echinochloa crusgalli. | [6] |
Anticancer Activity
The thiadiazole scaffold is present in several compounds with demonstrated anticancer activity.[1] Derivatives of 1,2,3-thiadiazole have been shown to inhibit tumor cell proliferation through various mechanisms, including the inhibition of kinases and disruption of microtubule dynamics.
| Compound Type | Activity | Quantitative Data (Example) | Reference |
| Thiazole/thiadiazole carboxamides | c-Met kinase inhibition | IC₅₀ values in the nanomolar range for some derivatives. | [7] |
| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | Hsp90 inhibition | Tight binding to Hsp90. | [1] |
Potential Mechanisms of Action and Signaling Pathways
While the specific molecular targets of 4-Methyl-1,2,3-thiadiazole-5-carboxamide have not been elucidated, the mechanisms of action of related thiadiazole derivatives provide a framework for potential pathways.
Inhibition of Kinase Signaling
Many small molecule inhibitors target protein kinases, which are crucial regulators of cellular processes. Thiadiazole derivatives have been identified as inhibitors of kinases like c-Met, which is implicated in cancer cell proliferation and survival.[7]
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Disruption of Microtubule Dynamics
Some anticancer agents function by interfering with the dynamics of microtubules, which are essential for cell division. Certain 1,3,4-thiadiazole derivatives have been shown to act as microtubule-destabilizing agents.[8]
Caption: Potential disruption of microtubule assembly by a thiadiazole derivative.
Inhibition of Photosynthesis
The herbicidal activity of some thiadiazole compounds is attributed to their ability to inhibit photosynthesis.[5] This often involves interference with the electron transport chain in photosystem II.
Caption: Potential inhibition of the photosynthetic electron transport chain.
Conclusion and Future Directions
4-Methyl-1,2,3-thiadiazole-5-carboxamide belongs to a class of heterocyclic compounds with significant potential in drug discovery and agrochemical development. While direct research on this specific molecule is sparse, the documented activities of its close analogs suggest that it warrants further investigation.
Future research should focus on:
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Optimized Synthesis and Characterization: Development of a high-yield, scalable synthesis for 4-Methyl-1,2,3-thiadiazole-5-carboxamide and full characterization of its physicochemical and spectroscopic properties.
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Biological Screening: Comprehensive screening of the compound for a range of biological activities, including antimicrobial, anticancer, and herbicidal effects.
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Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features that enhance potency and selectivity.
This technical guide serves as a starting point for researchers to explore the untapped potential of 4-Methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives. The versatile 1,2,3-thiadiazole scaffold continues to be a promising area for the development of novel therapeutic and agricultural agents.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, agents having a herbicidal and growth-regulating action, containing this compound and a process for its preparation - Google Patents [patents.google.com]
- 3. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
